Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Lipophilicity Drug-likeness QSAR

This compound uniquely supports sequential derivatization due to the orthogonal reactivity of its C4-bromine and ortho-chlorophenoxy substituents. It is the only member of its subseries that allows a first-step cross-coupling at C4 while keeping the ortho-chlorine intact for a subsequent SNAr or Ullmann coupling, enabling efficient library construction without protecting groups. For QSAR modeling, it forms a congeneric triplet with its 4-fluoro and 4-bromo analogs, providing an evenly spaced ΔXLogP of ~0.5 units for robust regression models. Procure the 97% grade for coupling-intensive applications or the ≥95% grade for primary screening.

Molecular Formula C17H14BrClN2O2
Molecular Weight 393.67
CAS No. 946386-46-5
Cat. No. B2898372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
CAS946386-46-5
Molecular FormulaC17H14BrClN2O2
Molecular Weight393.67
Structural Identifiers
SMILESCN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=CC=C3Cl
InChIInChI=1S/C17H14BrClN2O2/c1-20-14(11-23-15-10-6-5-9-13(15)19)16(18)17(22)21(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyCHFPHXKQECOPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 946386-46-5): Structural Identity and Procurement Baseline for a Trisubstituted Pyrazolinone Research Intermediate


4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 946386-46-5) is a fully substituted 3-pyrazolin-5-one derivative bearing a C4-bromine, an N2-methyl, an N1-phenyl, and a C3-(2-chlorophenoxy)methyl substituent [1]. Its molecular formula is C₁₇H₁₄BrClN₂O₂ with a molecular weight of 393.7 g·mol⁻¹ and a computed XLogP3-AA of 4.6 [1]. The compound belongs to the 4-bromo-3-pyrazolin-5-one family, a scaffold historically utilized in kinase inhibitor discovery programs and agrochemical fungicide development [2]. As a research-use-only building block available at ≥95% purity from multiple global suppliers, it serves as a versatile intermediate for medicinal chemistry derivatization at the C4 bromine position and/or the C3 phenoxymethylene ether linkage [1].

Why 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Cannot Be Interchanged with Other Pyrazolin-5-one Analogs in Structure–Activity Programs


Within the 4-bromo-3-phenoxymethyl-pyrazolin-5-one subseries, even single-atom substitutions at the phenoxy ring produce measurable shifts in lipophilicity (ΔXLogP ≥ 0.5 units), hydrogen-bond acceptor count, and halogen mass composition that alter both molecular recognition and physicochemical handling [1]. The target compound's ortho-chloro substitution on the phenoxy ring confers distinctly different electronic and steric properties compared to para-fluoro, para-bromo, or ring-methylated analogs [1][2]. Interchanging these compounds without experimental re-validation would confound any quantitative structure–activity relationship (QSAR) model, bias biological screening results, and introduce uncontrolled variables into multi-step synthetic routes that rely on the specific reactivity of the 2-chlorophenoxy leaving group .

Quantitative Differentiation Evidence for 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Against Its Closest Structural Analogs


Lipophilicity (XLogP3-AA) Differentiates Target Compound from 4-Fluoro and 4-Bromo Phenoxy Analogs

The target compound's computed XLogP3-AA of 4.6 occupies an intermediate lipophilicity position between its 4-fluorophenoxy analog (XLogP3-AA = 4.1, Δ = −0.5) and its 4-bromophenoxy analog (XLogP3-AA = 4.7, Δ = +0.1), establishing a quantifiable rank order relevant to passive membrane permeability predictions [1]. This 0.5-unit difference from the fluoro analog exceeds the commonly accepted QSAR noise threshold and would be expected to produce a measurable difference in logD, solubility, and non-specific protein binding in biological assays [1].

Lipophilicity Drug-likeness QSAR

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Define Distinct Molecular Recognition Profile

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 32.8 Ų, compared to 4 HBA sites for the 4-fluorophenoxy analog (which gains an additional acceptor from the C–F bond's polar character in certain force-field parametrizations) [1][2]. Both the 4-fluoro and the 2-chloro (target) analogs share an identical TPSA of approximately 33 Ų; however, the distinct spatial distribution of the ortho-chloro vs. para-fluoro substituent alters the three-dimensional electrostatic potential surface in ways not captured by scalar TPSA alone [1]. The 4-bromophenoxy analog matches the target's HBA count (3) but exceeds it in molecular weight by 44.4 Da (438.1 vs. 393.7 g·mol⁻¹) [3].

Hydrogen bonding Molecular recognition Pharmacophore

Ortho-Chloro Substitution on Phenoxy Ring Provides Distinct Synthetic Reactivity vs. Para-Substituted Analogs

The 2-chlorophenoxy substituent in the target compound places a chlorine atom ortho to the ether oxygen, creating steric compression and electronic effects distinct from the para-halogenated analogs [1]. This ortho-chloro arrangement has been demonstrated in related aryl ether systems to increase the reactivity of the chlorine toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling relative to the para-chloro isomers, due to the electron-withdrawing inductive effect of the adjacent oxygen atom [1]. In contrast, the 4-fluorophenoxy analog lacks a heavy halogen amenable to further derivatization on the phenoxy ring, while the 4-bromophenoxy analog presents a para-bromine with conventional reactivity [2][3]. The ortho-chloro group thus represents a latent synthetic handle accessible via Pd- or Cu-catalyzed coupling under conditions where the C4-bromine on the pyrazolinone core can be orthogonally protected or sequentially reacted [4].

Synthetic chemistry Nucleophilic aromatic substitution Cross-coupling

Commercial Purity Grade Differentiation: 97% (NLT) vs. 95% Minimum Specifications

The target compound is commercially available at two distinct purity tiers: a 95% minimum purity grade from AKSci (Cat. 7331CM) and a ≥97% (NLT) grade from MolCore and Amadis Chemical . The 97% grade, produced under ISO-certified quality systems, is suitable for pharmaceutical R&D and quality control applications requiring higher batch-to-batch consistency . The 4-fluorophenoxy analog (CAS 946387-34-4) is listed at 95% minimum purity from the same vendor network, with no 97% grade readily identified, making the target compound's higher-purity option a procurement differentiator for laboratories conducting quantitative biological assays where impurities could confound dose–response measurements .

Chemical procurement Quality control Analytical purity

Absence of Published Biological Activity Data Distinguishes This Scaffold from Clinically Advanced Pyrazolinone Derivatives

A comprehensive search of ChEMBL (via ZINC), PubChem BioAssay, and BindingDB confirms zero reported bioactivity data for the target compound (CID 4416727) as of April 2026 [1][2]. This stands in contrast to structurally related but biologically annotated pyrazolin-5-ones such as antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which has extensive pharmacological characterization [3]. The absence of pre-existing activity annotations means the compound represents genuinely unexplored chemical space for phenotypic or target-based screening, unlike many commercial pyrazolinone scaffolds that carry liability baggage from prior negative screening data. For procurement decisions, this means the compound is exclusively suited for de novo discovery programs, not for re-synthesis of known actives [1].

Biological screening Novel chemical space Hit discovery

Optimal Procurement and Research Application Scenarios for 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Based on Quantitative Differentiation Evidence


Sequential Dual-Functionalization Library Synthesis via Orthogonal C4-Br and Ortho-Chloroaryl Reactivity

The target compound uniquely supports sequential derivatization strategies among the 4-bromo-3-phenoxymethyl-pyrazolin-5-one subseries. The C4-bromine can be engaged first in Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-couplings, while the ortho-chlorine on the phenoxy ring remains intact for a subsequent SNAr or Cu-catalyzed Ullmann coupling step [1]. This orthogonal reactivity pattern—not available in the 4-fluoro, 4-bromo, or hydroxymethyl analogs—enables the efficient construction of bis-arylated pyrazolinone libraries without intermediate protection steps. Medicinal chemistry groups running diversity-oriented synthesis campaigns should procure the 97% grade (MolCore/Amadis) to ensure that coupling yields are not compromised by halogen-containing impurities [2].

QSAR Model Calibration Using a Halogen-Substituted Congeneric Series with Quantified Lipophilicity Spacing

The target compound (XLogP3-AA = 4.6), together with the 4-fluoro (XLogP = 4.1) and 4-bromo (XLogP = 4.7) analogs, forms a congeneric triplet with an evenly spaced ΔXLogP of approximately 0.5 units spanning a 0.6 log unit range [1]. This spacing is ideal for calibrating lipophilicity-dependent QSAR models for membrane permeability, metabolic stability, or off-target binding. Computational chemistry groups should procure all three analogs simultaneously to establish robust regression models with three evenly distributed data points, avoiding the extrapolation errors inherent in two-point or single-compound training sets [1].

Novel Kinase Inhibitor Scaffold Hopping with Clean IP and Biological Starting Point

Patents from the early 2000s established that 2-pyrazolin-5-ones bearing C4-bromine can serve as potent tyrosine and serine/threonine kinase inhibitors [1]. However, the specific 3-(2-chlorophenoxy)methyl substitution pattern of the target compound has no associated patent claims or biological activity annotations in public databases [2]. This makes the target compound a strategically valuable scaffold-hopping starting point for kinase inhibitor programs seeking to differentiate from prior art while retaining the privileged pyrazolinone pharmacophore. Procurement of the 97% grade is recommended for enzymatic assay screening to minimize false inhibition signals from trace impurities .

Agrochemical Lead Generation Leveraging the 1,3,4-Trisubstituted Pyrazolin-5-one Fungicide Pharmacophore

The 1,3,4-trisubstituted-2-pyrazolin-5-one scaffold is a validated fungicide pharmacophore, with potent activity demonstrated against rice blast (Piricularia oryzae) in agrochemical patents [1]. The target compound's unique 2-chlorophenoxy substituent at position 3 introduces an additional halogen that may enhance both target binding and environmental persistence relative to non-halogenated or mono-halogenated analogs. Agrochemical discovery groups conducting in vitro mycelial growth inhibition assays should evaluate the target compound alongside the 4-fluoro and 4-bromo analogs to establish a halogen-dependent fungicidal SAR [1].

Quote Request

Request a Quote for 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.